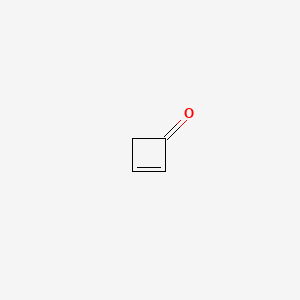

2-Cyclobutene-1-one

Description

Historical Trajectories in Cyclobutenone Chemistry Research

The journey to understanding and utilizing 2-cyclobutene-1-one has been marked by significant synthetic challenges. Early suggestions of its formation as a byproduct appeared in the 1950s, but its inherent reactivity and tendency to polymerize thwarted direct isolation and characterization. orgsyn.org It was not until 1971 that the parent compound was definitively prepared through two independent routes. orgsyn.org Despite this breakthrough, the difficulties associated with its synthesis and storage limited its practical application for many years. orgsyn.org

A pivotal moment in making cyclobutenone more accessible for research came in 2010 with the development of an optimized, two-step synthesis from commercially available materials. orgsyn.org This procedure, which involves a modified Hunsdiecker reaction followed by an elimination step, also provided a method for storing cyclobutenone as a stock solution, significantly enhancing its utility. orgsyn.org

Early research into cyclobutenone chemistry also explored its photochemical reactivity. Studies in the late 1960s and early 1970s demonstrated that photolysis could induce ring-opening to form reactive vinylketene intermediates. nih.govsoton.ac.uk This reactivity dichotomy between thermal and photochemical conditions opened pathways to different classes of compounds, further highlighting the synthetic potential of the cyclobutenone core. nih.govsoton.ac.uk The development of various synthetic methods over the decades, including [2+2] cycloadditions between alkynes and ketenes, has steadily increased the accessibility and application of cyclobutenone and its derivatives. nih.govresearchgate.net

Theoretical Significance of Strained Ring Systems in Organic Chemistry

The study of strained ring systems like this compound is fundamental to organic chemistry, providing deep insights into chemical bonding, molecular stability, and reactivity. The concept of ring strain was first proposed by Adolf von Baeyer in 1885, who theorized that deviations from the ideal tetrahedral bond angle of 109.5° would create instability in cyclic molecules. britannica.comwikipedia.org

Types of Strain:

Angle Strain: This arises from the compression or expansion of bond angles from their ideal values. In cyclobutane (B1203170), the C-C-C bond angles are approximately 88°, a significant deviation from the ideal 109.5°, leading to substantial angle strain. wikipedia.orgvedantu.comlibretexts.org

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. Planar cyclobutane would have significant torsional strain, which is partially relieved by the ring adopting a puckered or "butterfly" conformation. libretexts.org

Steric Strain: This occurs from non-bonded atoms being forced into close proximity.

The total ring strain is a combination of these factors and results in higher potential energy and increased reactivity compared to unstrained, acyclic counterparts. vedantu.comnumberanalytics.comnumberanalytics.com The strain energy of a cyclic compound can be quantified by comparing its heat of combustion to that of a hypothetical strain-free reference molecule. wikipedia.orgnumberanalytics.com For instance, cyclobutane has a significant ring strain of approximately 110 kJ/mol (26.3 kcal/mol). wikipedia.orglibretexts.orgdoubtnut.com

The presence of a double bond in this compound introduces sp²-hybridized carbons with an ideal bond angle of 120°, further complicating the ring's geometry and strain. wikipedia.org This inherent strain is a key driver of its chemical behavior, making it susceptible to ring-opening reactions that release the stored energy and form more stable products. nih.govresearchgate.netrsc.org

Paradigmatic Role of this compound in Contemporary Chemical Research

This compound and its derivatives have emerged as powerful synthons in modern organic synthesis, primarily due to their strain-driven reactivity. nih.govrsc.org Their ability to undergo a variety of transformations under thermal, photochemical, or catalyst-mediated conditions makes them exceptionally versatile building blocks. nih.gov

A key reaction is the thermal electrocyclic ring-opening to generate highly reactive vinylketene intermediates. nih.gov These intermediates can be trapped in a variety of ways:

With Alkenes: In [2+2] cycloadditions to form substituted cyclobutenones. nih.gov

With Dienes: In [4+2] cycloadditions (Diels-Alder reactions). longdom.org

With Alkynes: Leading to the formation of highly substituted phenols and other aromatic compounds through a cascade of pericyclic reactions. nih.govmit.edu This benzannulation strategy has been applied in the total synthesis of complex natural products like Mycophenolic Acid. nih.gov

Intramolecularly: Trapping by a tethered nucleophile or π-system to construct polycyclic frameworks. nih.gov

Furthermore, the electron-deficient enone moiety of cyclobutenones makes them good electrophiles for nucleophilic addition reactions. nih.gov The development of transition metal-catalyzed reactions, such as nickel-catalyzed benzannulations, has further expanded the synthetic utility of cyclobutenones. nih.govresearchgate.net

The unique reactivity of this compound allows for the rapid construction of molecular complexity from a simple, four-membered ring precursor. nih.govdntb.gov.ua Its role as a versatile intermediate in accessing diverse and complex molecular architectures, including eight-membered rings, highly substituted anilines, and various natural products, solidifies its paradigmatic status in contemporary chemical research. nih.govmit.edu

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₄O | ontosight.ai |

| Molecular Weight | 68.08 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 87-90 °C | ontosight.ai |

| Melting Point | -20 °C | ontosight.ai |

| CAS Number | 32264-87-2 | evitachem.com |

Table 2: Key Reaction Types of this compound

| Reaction Type | Description | Key Intermediates | Products | Reference |

|---|---|---|---|---|

| Thermal Ring-Opening | Electrocyclic reaction upon heating. | Vinylketene | Substituted phenols, cyclooctadienones | nih.gov |

| Photochemical Ring-Opening | Ring-opening induced by UV irradiation. | Vinylketene | Furanones, unsaturated esters | nih.govsoton.ac.uk |

| [2+2] Cycloaddition | Reaction with alkynes or alkenes. | - | Functionalized cyclobutenes | nih.govevitachem.comnih.gov |

| [4+2] Cycloaddition | Acts as a dienophile with dienes. | - | Bicyclic adducts | longdom.org |

| Nucleophilic Addition | Attack at the carbonyl or double bond. | - | Substituted cyclobutanones/ols | nih.govrichmond.edu |

| Transition Metal Catalysis | Nickel- or cobalt-catalyzed annulations. | Metallacycle | Substituted phenols | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

cyclobut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c5-4-2-1-3-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLRGCFWSRELEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186016 | |

| Record name | 2-Cyclobutene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32264-87-2 | |

| Record name | 2-Cyclobutene-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032264872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclobutene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclobutene 1 One and Its Derivatives

Cycloaddition-Based Synthetic Strategies

Cycloaddition reactions represent the most direct and atom-economical pathways to the cyclobutene (B1205218) core. nih.gov These methods involve the formation of the strained four-membered ring from unsaturated precursors and are broadly categorized into inter- and intramolecular variants, as well as Diels-Alder reactions where cyclobutenone acts as a reactive component.

Intermolecular [2+2] Cycloadditions for Cyclobutene Scaffold Construction

The [2+2] cycloaddition between an alkene and an alkyne is a primary strategy for constructing the cyclobutene scaffold. evitachem.com This transformation has been significantly advanced through the use of metal catalysts that can mediate the reaction under mild conditions and control selectivity.

Gold catalysts, in particular, have proven effective in promoting intermolecular [2+2] cycloadditions. They can facilitate reactions between chloroalkynes and even challenging, electronically unactivated alkenes, which is a significant advancement in the field. nih.govescholarship.org These gold-catalyzed processes often exhibit excellent regioselectivity, a notable improvement over previously reported methods. nih.gov For instance, the reaction of terminal alkynes with alkenes can be achieved enantioselectively using non-C2-symmetrical Josiphos digold(I) catalysts, providing access to chiral cyclobutenes. nih.gov

Nickel catalysis offers another powerful route. A nickel-catalyzed intermolecular [2+2] cycloaddition of conjugated enynes with electron-deficient alkenes or norbornene yields cyclobutene derivatives efficiently. organic-chemistry.org The use of conjugated enynes is strategic as it helps to prevent common side reactions like oligomerization. The mechanism is believed to involve the formation of an η3-butadienyl nickelacycle intermediate, which is key to the selective formation of the cyclobutene product. organic-chemistry.org

Cobalt catalysts have also been employed to facilitate enantioselective [2+2] cycloadditions, leading to products with high efficiency and selectivity. evitachem.com These metal-catalyzed approaches have broadened the scope and utility of [2+2] cycloadditions in modern organic synthesis. nih.govorganic-chemistry.org

Table 1: Examples of Intermolecular [2+2] Cycloaddition for Cyclobutene Synthesis

| Catalyst System | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Gold(I) Complexes | Chloroalkynes and Unactivated Alkenes | Works with challenging monosubstituted alkenes; excellent regioselectivity. | Moderate to Excellent | nih.govescholarship.org |

| Non-C2-chiral Josiphos digold(I) | Terminal Alkynes and Alkenes | First general enantioselective synthesis of cyclobutenes via this method. | Up to 70% | nih.gov |

| Ni(cod)2 / IPr | Conjugated Enynes and Electron-Deficient Alkenes | Circumvents side reactions like oligomerizations; high chemo- and regioselectivity. | Up to 97% | organic-chemistry.org |

| Cobalt Catalysts | Alkenes and Alkynes | Enantioselective methods with high efficiency. | High | evitachem.com |

Intramolecular Cycloaddition Approaches

Intramolecular [2+2] cycloadditions provide a powerful means of constructing complex, fused-ring systems containing a cyclobutene moiety. In these reactions, the reacting alkene and alkyne units are tethered within the same molecule. A notable advancement in this area is the use of visible-light-mediated energy-transfer catalysis. chinesechemsoc.org This method allows for the intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with tethered alkynes, producing cyclobutene-fused indolizidines and related analogs in high yields with excellent selectivity. This sustainable approach is atom-economical and avoids by-products. chinesechemsoc.org

The success of intramolecular cycloadditions can be highly dependent on the nature of the tether connecting the reacting partners. nih.gov Studies involving the intramolecular cycloaddition of cyclobutadiene (B73232) with olefins have shown that substrates with a three-atom, heteroatom-containing tether are particularly effective, leading to the desired cycloadducts. nih.govsandiego.edu In contrast, substrates with longer or purely carbon-based tethers are less prone to undergo the desired intramolecular reaction, often favoring intermolecular dimerization. nih.gov

Diels-Alder Reactions for Building Complex Cycloadducts

In the context of [4+2] cycloadditions, or Diels-Alder reactions, 2-cyclobutene-1-one functions as a highly reactive dienophile. Its enhanced reactivity compared to larger cycloalkenones like cyclopentenone and cyclohexenone is generally attributed to the release of ring strain upon reaction. researchgate.netcomporgchem.com For example, cyclobutenone reacts with cyclopentadiene (B3395910) at room temperature, whereas the analogous reaction with cyclopentenone requires heating to 150°C to proceed to a significant extent. comporgchem.comnih.gov

These reactions typically yield complex bicyclo[4.2.0]octane derivatives. researchgate.net The stereoselectivity of the Diels-Alder reaction involving cyclobutenones can be influenced by the substitution pattern and the use of catalysts. In reactions with unsubstituted cyclobutenone, the endo pathway is often kinetically favored. researchgate.net However, Lewis acid catalysis can be used to enhance this endo selectivity, which is crucial for controlling the stereochemistry of the final product. nih.gov The resulting cycloadducts are versatile intermediates themselves, capable of undergoing subsequent transformations such as ring expansion to form cyclopentanones, lactones, or lactams. nih.govnih.gov

Table 2: Reactivity of Cycloalkenones in Diels-Alder Reactions with Cyclopentadiene

| Dienophile | Reaction Conditions | Product Yield | Key Observation | Reference |

|---|---|---|---|---|

| This compound | Room Temperature | 77% | Highly reactive due to strain release. | comporgchem.com |

| 2-Cyclopentenone | 150°C, 36h | 40% (incomplete) | Significantly less reactive than cyclobutenone. | comporgchem.comnih.gov |

| 2-Cyclohexenone | Typically 180-250°C | Low | Relatively unreactive under thermal conditions. | comporgchem.comnih.gov |

Ring Transformation and Rearrangement Protocols

Besides building the ring from acyclic precursors, advanced synthetic strategies include the transformation of existing ring systems. These protocols involve pericyclic rearrangements and ring expansion reactions, which leverage the unique chemical properties of cyclobutane (B1203170) and cyclobutene derivatives.

Electrocyclic Ring Closure and Thermal Isomerization Methods

Electrocyclic reactions are pericyclic processes that involve the interconversion of a conjugated π-system and a cyclic compound through the formation or cleavage of a single σ-bond. wikipedia.org The thermal ring-opening of a cyclobutene derivative to a 1,3-butadiene (B125203) is a classic example of a 4π-electron electrocyclic reaction. numberanalytics.com According to the Woodward-Hoffmann rules, this thermal process occurs in a conrotatory fashion, where the terminal groups of the breaking σ-bond rotate in the same direction. wikipedia.orgimperial.ac.uk

Conversely, the electrocyclic ring closure of a 1,3-butadiene derivative can form a cyclobutene ring. This closure is also a conrotatory process under thermal conditions. imperial.ac.uk While the equilibrium often favors the more stable open-chain diene due to the ring strain of cyclobutene, this reaction is a fundamental pathway in cyclobutene chemistry. A synthetically useful application of this principle is the thermolysis of vinyl-substituted cyclobutenones. These compounds undergo a 4π-electrocyclic ring opening to form transient vinylketene intermediates, which can then be trapped or undergo further cyclizations to produce phenols and other aromatic structures. arkat-usa.org The thermal isomerization of substituted cyclobutenes has been studied extensively, with reaction rates and products dependent on the substitution pattern. rsc.orgrsc.org

Ring Expansion Strategies in Cyclobutanone (B123998) Chemistry

Ring expansion reactions provide a valuable method for converting four-membered rings into larger, often more stable, five- or six-membered rings. One-carbon ring homologation of cyclobutanones to cyclopentanones is a well-established transformation. rsc.org More recently, catalytic methods have been developed for the direct ring expansion of cyclobutenones.

A notable example is the rhodium-catalyzed reagent-free ring expansion of alkyl cyclobutenones and benzocyclobutenones. rsc.org This reaction proceeds via a proposed mechanism involving the insertion of rhodium into a C-C bond of the cyclobutenone, followed by β-hydrogen elimination, olefin insertion, and reductive elimination to furnish the five-membered cyclopentenone or indanone product. This method is atom-economical and occurs under near-neutral pH conditions without the need for additional oxidants or reductants. rsc.org The reaction tolerates a variety of substituents and provides a direct route to poly-substituted cyclopentenones from readily available cyclobutenone precursors. rsc.org Other ring expansions can be triggered by treating cyclobutanone-derived adducts with various reagents, leading to cyclopentanones, lactones, and lactams. nih.govugent.be

Catalytic Approaches to this compound Synthesis

Catalytic methods offer efficient and selective routes to cyclobutene-1-one scaffolds, often under mild reaction conditions. These approaches can be broadly categorized into transition metal-catalyzed, organocatalytic, and biocatalytic methodologies.

Transition metals have proven to be powerful catalysts for the synthesis of cyclobutene derivatives. researchgate.net Their diverse reactivity allows for various bond-forming strategies, including cycloadditions and C-H functionalization. researchgate.netmdpi.com

Gold Catalysis: Gold(I) catalysts are effective in promoting the intermolecular [2+2] cycloaddition of arylalkynes and alkenes, proceeding through a stepwise mechanism involving a cyclopropyl (B3062369) gold(I) carbene intermediate followed by ring expansion to yield cyclobutenes. acs.org However, the formation of 1,3-butadiene byproducts can occur, particularly with ortho-substituted arylalkynes. acs.org

Rhodium Catalysis: Rhodium catalysts are widely used in cycloaddition reactions. rsc.org For instance, Rh(I) complexes can catalyze the intramolecular [6+2] cycloaddition of 2-vinylcyclobutanones with tethered alkenes to construct eight-membered rings. rsc.org Rhodium(II) catalysts have been employed in the C-H functionalization of cyclobutane precursors to introduce new functional groups. nih.gov Furthermore, rhodium-catalyzed [2+1] cycloaddition of diazoesters with alkynes can lead to highly enantioenriched bicyclo[2.1.0]pentanes, which are precursors to chiral cyclobutenes. dicp.ac.cn A novel Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes provides a diastereoselective route to substituted cyclobutanes through a proposed five-membered rhodacycle intermediate. acs.org

Copper Catalysis: Copper catalysts, particularly copper(I) salts, are instrumental in [2+2] cycloaddition reactions, often providing an alternative to traditional photochemical methods. researchgate.netacs.org Copper-catalyzed tandem reactions have been developed to generate chiral cyclobutene derivatives from cyclobutenones. researchgate.net This involves an initial enantioselective conjugate addition or reduction, followed by trapping with an electrophile. researchgate.net

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Gold(I) | [2+2] Cycloaddition | Arylalkynes, Alkenes | Stepwise mechanism via gold carbene; potential for 1,3-diene byproduct formation. acs.org |

| Rhodium(I) | [6+2] Cycloaddition | 2-Vinylcyclobutanones, Alkenes | Forms eight-membered rings. rsc.org |

| Rhodium(II) | C-H Functionalization | Cyclobutanes, Diazo compounds | Allows for direct functionalization of the cyclobutane ring. nih.gov |

| Rhodium(III) | C-C Cleavage/Annulation | 2-Aryl quinazolinones, Alkylidenecyclopropanes | Diastereoselective synthesis of substituted cyclobutanes. acs.org |

| Copper(I) | [2+2] Cycloaddition | Alkenes | Alternative to photochemical methods. researchgate.netacs.org |

| Copper | Tandem Conjugate Addition/Trapping | Cyclobutenones | Enantioselective synthesis of functionalized cyclobutenes. researchgate.net |

In recent years, organocatalysis and biocatalysis have emerged as powerful strategies for the asymmetric synthesis of cyclobutene derivatives, offering environmentally benign alternatives to metal-based catalysts.

Organocatalysis: Chiral organocatalysts can effectively control the stereochemistry of cycloaddition reactions. For example, a formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation has been developed using tandem iminium–enamine activation of enals, leading to pyrrole-functionalized cyclobutanes with high regio-, diastereo-, and enantiocontrol. rsc.org Chiral Brønsted acids, such as N-triflyl phosphoramide, have been shown to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to furnish highly enantioenriched cyclobutenes. dicp.ac.cn Desymmetrization of prochiral cyclobutane-1,3-diones using a chiral phosphoric acid-catalyzed condensation with a primary amine provides access to quaternary carbon-containing cyclobutanes. researchgate.net

Biocatalysis: Engineered enzymes offer remarkable selectivity in synthetic transformations. Arnold and co-workers designed a hemeprotein variant that facilitates the intermolecular construction of bicyclo[1.1.0]butanes, precursors to cyclobutenes, from alkynes and ethyl diazoacetate with high turnover numbers. rsc.org Furthermore, a chemoenzymatic strategy involving an engineered myoglobin (B1173299) catalyst has been developed for the stereoselective synthesis of cyclopropyl pyruvates, which can then undergo a photoinduced ring expansion to yield optically active cyclobutenoates. utdallas.edu Porcine pancreatic lipase (B570770) (PPL) has been utilized for the kinetic resolution of cyclobutanol (B46151) derivatives through enantioselective esterification. mdpi.com

| Catalysis Type | Reaction | Catalyst/Enzyme | Key Features |

| Organocatalysis | Formal [2+2] Cycloaddition | Chiral secondary amine | Tandem iminium–enamine activation; high stereocontrol. rsc.org |

| Organocatalysis | Isomerization | Chiral N-triflyl phosphoramide | Enantioselective synthesis of cyclobutenes from bicyclo[1.1.0]butanes. dicp.ac.cn |

| Biocatalysis | Carbene Transfer/Ring Expansion | Engineered Myoglobin | Chemoenzymatic route to optically active cyclobutenoates. utdallas.edu |

| Biocatalysis | Kinetic Resolution | Porcine Pancreatic Lipase (PPL) | Enantioselective resolution of cyclobutanols. mdpi.com |

Transition Metal-Catalyzed Routes (e.g., Gold, Rhodium, Copper)

Photochemical and Electrochemistry-Driven Syntheses

Photochemistry and electrochemistry provide unique activation modes for constructing the cyclobutene ring, often enabling reactions that are inaccessible under thermal conditions.

Visible-light photoredox catalysis has become a prominent tool in organic synthesis. This approach allows for the generation of excited-state species that can undergo unique cycloaddition reactions. chinesechemsoc.org For instance, the intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with tethered alkynes can be achieved using iridium photosensitizers, affording cyclobutene-fused indolizidines in high yields and with excellent selectivity. chinesechemsoc.org This method relies on an energy-transfer mechanism. chinesechemsoc.org Similarly, a one-pot synthesis of trifluoromethyl- or gem-difluoromethylene-substituted cyclobutene derivatives has been developed via a visible light-induced [2+2] cycloaddition of quinolinones with fluorinated alkenes. rsc.org Another notable example is the synthesis of gem-difluorocyclobutenones from alkynes and bromodifluoroacetylsilanes, where visible light facilitates the in situ generation of difluoroketene for the subsequent [2+2] cyclization. acs.org

Direct photoirradiation or photosensitization has long been a standard method for [2+2] photocycloadditions to form cyclobutane and cyclobutene rings. acs.orgsci-hub.se The reaction often involves the excitation of an enone, which then reacts with an alkene. researchgate.net This method is a cornerstone for building the four-membered ring system found in many complex natural products. sci-hub.se

Beyond cycloadditions, photochemical methods can also be used for ring-opening reactions. For example, the thermolysis of functionalized cyclobutenes, prepared from squaric acid, leads to a stereospecific electrocyclic ring-opening to produce multi-functionalized dienes. arkat-usa.org These dienes can then be utilized in subsequent Diels-Alder reactions. arkat-usa.org

Electrochemical methods are also emerging as a powerful tool. Anodic oxidation of enol ethers in the presence of terminal olefins can lead to cyclobutane derivatives via a formal [2+2] cycloaddition. nih.gov More recently, an electrochemical selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides has been developed to synthesize polycyclic indoline (B122111) derivatives, involving a strain-release reaction and intramolecular cyclization. acs.org

| Method | Reaction Type | Substrates | Key Features |

| Visible-Light Catalysis | [2+2] Cycloaddition | Indoles/Pyrroles with Alkynes | Energy-transfer mechanism; synthesis of cyclobutene-fused heterocycles. chinesechemsoc.org |

| Visible-Light Catalysis | [2+2] Cycloaddition | Alkynes, Bromodifluoroacetylsilanes | In situ generation of difluoroketene. acs.org |

| Photoinduced Cycloaddition | [2+2] Cycloaddition | Enones, Alkenes | Classic method for cyclobutane/cyclobutene synthesis. researchgate.netsci-hub.se |

| Photochemical Ring Opening | Electrocyclic Ring Opening | Functionalized Cyclobutenes | Stereospecific formation of dienes. arkat-usa.org |

| Electrochemistry | Formal [2+2] Cycloaddition | Enol ethers, Olefins | Anodically induced cycloaddition. nih.gov |

Visible-Light-Mediated Energy Transfer Catalysis

Functionalization and Derivatization Strategies for this compound

The strained four-membered ring of this compound and its derivatives makes them amenable to a variety of synthetic transformations, allowing for the creation of diverse and complex molecular structures. mdpi.com

Common functionalization strategies include:

Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of cyclobutenols. Selective reduction of the ketone in a gem-difluorocyclobutenone has been achieved using sodium borohydride. acs.org

Wittig Reaction: The carbonyl can be converted into an exocyclic double bond using a Wittig reagent, forming diene systems. acs.org

Diels-Alder Reactions: Cyclobutenones can act as dienophiles in Diels-Alder reactions, enabling the construction of bicyclic systems. evitachem.com

Ring-Opening Reactions: Under thermal or photochemical conditions, the cyclobutene ring can undergo electrocyclic ring-opening to form vinylketene intermediates. uwindsor.ca These reactive species can be trapped by various reagents to generate new ring systems or acyclic products.

Derivatization of Functional Groups: Substituents on the cyclobutene ring can be manipulated. For example, a desilylation reaction on a silyl-substituted gem-difluorocyclobutenone has been successfully performed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.org Hydrolysis of a difluoromethylene unit under acidic conditions can lead to the formation of a cyclobutene-1,2-dione. acs.org

The development of these functionalization strategies significantly enhances the synthetic utility of 2-cyclobutene-1-ones, solidifying their role as key intermediates in modern organic synthesis. ontosight.airesearchgate.net

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbonyl carbon and the carbon-carbon double bond in this compound makes it susceptible to nucleophilic attack. These reactions can proceed via either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the enone system. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Research into the nucleophilic addition to cyclobutanone derivatives provides insight into the reactivity of the cyclobutene-1-one system. For instance, the addition of deprotonated N-Boc protected indoles to cyclobutanone has been shown to initiate a cascade reaction, leading to the formation of 2-(cyclobut-1-en-1-yl)-1H-indoles. evitachem.comrsc.org This process involves an initial nucleophilic addition to the carbonyl group, followed by an intramolecular transfer of the Boc group and subsequent elimination. evitachem.comrsc.org

Furthermore, computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione with hydroxide (B78521) have detailed the initial nucleophilic addition to a carbonyl group, forming a tetrahedral intermediate. beilstein-journals.org This intermediate can then undergo various rearrangements. beilstein-journals.org

Another approach to functionalized cyclobutanes involves the nucleophilic substitution of activated hydroxyl groups. For example, cyclobutane mesylates can be converted to the corresponding iodides via nucleophilic substitution with sodium iodide, which can then be used in further transformations. chemrxiv.org

Table 1: Examples of Nucleophilic Reactions on Cyclobutane and Cyclobutene Scaffolds

| Starting Material | Nucleophile | Reaction Type | Product | Reference |

| N-Boc protected indole (B1671886) and cyclobutanone | Deprotonated indole | Nucleophilic Addition / Cascade | 2-(cyclobut-1-en-1-yl)-1H-indole | evitachem.comrsc.org |

| Cyclobutane-1,2-dione | Hydroxide | Nucleophilic Addition | Tetrahedral intermediate | beilstein-journals.org |

| Bicyclo[2.2.0]lactone | Malonate anion | Pd-catalyzed Allylic Alkylation | Functionalized cyclobutene | acs.org |

| Cyclobutane mesylate | Sodium iodide | Nucleophilic Substitution | Cyclobutane iodide | chemrxiv.org |

Radical Cascade and Oxidative Functionalization Approaches

Radical cascade reactions offer an efficient pathway to rapidly assemble complex molecular structures from simple starting materials. A notable advancement in this area is the copper-catalyzed radical cascade reaction of simple cyclobutanes to generate highly functionalized cyclobutene derivatives. rsc.orgrsc.orgresearchgate.net This methodology involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.orgrsc.org

Using N-fluorobenzenesulfonimide (NFSI) as an oxidant and a copper catalyst, a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives have been synthesized from readily available cyclobutanes. rsc.orgrsc.orgresearchgate.net The proposed mechanism initiates with the formation of a nitrogen-centered radical, which then engages in a cascade process involving hydrogen atom abstraction, β-scission, radical addition, and allylic functionalization. rsc.org The reaction is highly efficient and can be performed under mild conditions. rsc.org The practicability of this method has been demonstrated on a gram scale with good yields. researchgate.net

Oxidative functionalization provides another avenue for the synthesis of complex molecules from cyclobutane precursors. For instance, cyclobutanols can undergo an oxidative ring expansion to form 1,2-dioxanes using a cobalt catalyst and molecular oxygen. chemrxiv.org This reaction proceeds through an alkoxy radical, leading to the regioselective cleavage of the strained four-membered ring. chemrxiv.org

Furthermore, the enantioselective α-functionalization of cyclobutanones has been achieved through singly occupied molecular orbital (SOMO) catalysis. mdpi.com This radical-based approach allows for the introduction of an allyl group at the α-position of the cyclobutanone with high enantioselectivity. mdpi.com

Table 2: Examples of Radical and Oxidative Functionalization of Cyclobutane Derivatives

| Starting Material | Reagents | Reaction Type | Product | Reference |

| Arylcyclobutane | NFSI, Cu catalyst | Radical Cascade | Diaminated/Disulfonylated/Tribrominated cyclobutene | rsc.orgrsc.orgresearchgate.net |

| Cyclobutanol | Co(acac)₂, O₂ | Oxidative Ring Expansion | 1,2-Dioxane | chemrxiv.org |

| Cyclobutanone | Allylsilane, CAN, Organocatalyst | SOMO-catalyzed α-alkylation | α-Allylcyclobutanone | mdpi.com |

Mechanistic Investigations of 2 Cyclobutene 1 One Reactivity

Carbonyl Reactivity and Nucleophilic/Electrophilic Attack Mechanisms

C-C Bond Activation and Cleavage Processes

The strained nature of the cyclobutene (B1205218) ring makes its C-C bonds susceptible to activation and cleavage by transition metals. This is a key step in many metal-catalyzed cycloaddition and rearrangement reactions.

Catalytic Cycle Elucidation in Metal-Catalyzed Transformations

Understanding the step-by-step mechanisms of metal-catalyzed reactions is vital. Common catalytic cycles involve:

Rearrangement Mechanisms Involving 2-Cyclobutene-1-one Intermediates

This compound and related cyclobutene systems can undergo various rearrangements, often driven by thermal energy, photochemical activation, or catalysis.

Theoretical and Computational Studies of 2 Cyclobutene 1 One

Electronic Structure and Bonding Analysis

The electronic structure of 2-cyclobutene-1-one is characterized by the interplay of the cyclobutene (B1205218) ring strain and the conjugated enone system. Computational analyses are vital for understanding how these features influence its stability and reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the reactivity of this compound ethz.chwikipedia.org. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and its propensity to undergo chemical reactions. A smaller energy gap generally suggests higher reactivity, as less energy is required for electron excitation or for orbital interactions during a reaction. For example, in related studies, the HOMO-LUMO gap of certain cyclobutane (B1203170) derivatives has been calculated using DFT to be around 4.75 eV samipubco.com, while other studies report gaps for similar systems in the range of 4-5 eV researchgate.netresearchgate.net. The specific HOMO and LUMO energies and their spatial distribution in this compound dictate its behavior in reactions such as cycloadditions, nucleophilic additions, and pericyclic transformations. The interaction between the HOMO of one reactant and the LUMO of another is often the dominant factor in determining the feasibility and stereochemistry of these reactions wikipedia.orguniurb.it.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling plays a crucial role in dissecting the complex reaction pathways involving this compound, providing detailed mechanistic insights that are often difficult to obtain through experimental methods alone.

Potential Energy Surface Mapping and Transition State Characterization

The exploration of potential energy surfaces (PES) is fundamental to understanding reaction mechanisms. A PES maps the energy of a molecular system as a function of its geometry, revealing minima (stable structures), maxima, and saddle points (transition states) fiveable.memuni.cz. For reactions involving this compound, computational chemists map these surfaces to identify the lowest energy pathways between reactants and products. Transition states, representing the highest energy point along a reaction coordinate, are characterized by first-order saddle points on the PES fiveable.memuni.cz. For instance, in the context of [2+2] photocycloadditions, which can form cyclobutane rings, computational studies map the potential and free energy surfaces to describe reaction pathways researchgate.net. Similarly, studies on the ring-opening of cyclobutene derivatives utilize PES mapping to characterize transition states and understand the stereochemical outcomes, often involving conrotatory or disrotatory motions rsc.org. The activation energy, derived from the energy difference between reactants and the transition state, is a critical parameter predicted by these calculations fiveable.meresearchgate.net.

Solvation Models and Catalysis Simulation in Reaction Pathways

The influence of the surrounding environment, such as solvents or catalysts, can significantly alter reaction pathways and kinetics. Computational studies often incorporate solvation models to simulate these effects. The Implicit Solvation Model (e.g., IEF-PCM) is frequently used to account for solvent polarization and its impact on reaction energies and transition states rsc.org. For example, in the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles, DFT calculations employed the IEF-PCM solvation model in diethyl ether to elucidate the reaction mechanism rsc.org. Furthermore, computational simulations can model the role of catalysts in facilitating reactions. By incorporating catalytic species into the reaction system, researchers can investigate how catalysts lower activation barriers, stabilize transition states, and direct reaction selectivity. This includes simulating catalytic cycles and identifying key intermediates and transition states, as seen in studies of metal-catalyzed reactions involving cyclobutane formation princeton.edu.

Spectroscopic Property Prediction and Theoretical Validation

Computational methods are extensively used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. This includes predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to various functional groups and bond vibrations. For example, studies on cyclobutane derivatives have reported calculated frequencies for C=O stretching around 1812 cm⁻¹ and C-H stretching in the range of 2900–3090 cm⁻¹ semanticscholar.orgrsc.org. The accuracy of these predictions allows for the assignment of experimental IR bands to specific molecular vibrations, confirming the presence of functional groups and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of NMR chemical shifts (¹H and ¹³C NMR) is a powerful tool for structural elucidation. DFT calculations, using methods like GIAO (Gauge-Independent Atomic Orbital), can accurately predict chemical shifts by considering the electronic environment around each nucleus tau.ac.il. For related cyclobutane systems, ¹H NMR signals for methyl groups have been observed around 1.49 ppm, while cyclobutane methylene (B1212753) protons appear as multiplets between 2.35–2.51 ppm semanticscholar.org. ¹³C NMR shifts for carbonyl carbons in similar structures are typically found in the range of 170-210 ppm semanticscholar.orgrsc.orgresearchgate.net. The agreement between calculated and experimental NMR data provides strong evidence for the proposed molecular structure and stereochemistry. For instance, studies on cyclobutene-1,2-diones found that calculated ¹⁷O chemical shifts reproduced measured trends, validating the computational approach researchgate.net.

The theoretical validation of predicted spectroscopic data against experimental measurements is crucial for confirming the accuracy of computational models and providing robust insights into the molecular structure and bonding of this compound.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For 2-cyclobutene-1-one, the ¹H NMR spectrum would be expected to show signals corresponding to the vinylic protons (attached to the double bond) and the methylene (B1212753) protons (CH₂ group) of the cyclobutene (B1205218) ring. The chemical shifts of these protons are influenced by the electron-withdrawing carbonyl group and the strained ring system. Vinylic protons typically resonate in the δ 4.5–7.0 ppm range, while protons adjacent to a carbonyl group or within a strained ring system often appear further downfield. The methylene protons are expected to appear as a distinct signal, likely a singlet or a complex multiplet depending on their environment and any coupling.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton. For this compound, distinct signals are anticipated for:

The carbonyl carbon (C=O), which typically resonates in the δ 160–220 ppm range, with α,β-unsaturated ketones often appearing in the higher end of this range due to conjugation.

The vinylic carbons (C=C), which are expected to resonate in the δ 100–150 ppm range.

The methylene carbon (CH₂), which would likely appear in the δ 20–50 ppm range, influenced by the ring strain and proximity to the carbonyl.

While specific ¹H and ¹³C NMR data for this compound were not detailed in the provided search results, studies on related cyclobutenone derivatives and cyclic ketones provide a basis for these expectations journals.co.zadtic.miliucr.orgchemicalbook.comchemicalbook.com. For instance, cyclobutane-1,2-dione shows a carbonyl carbon at δ 207.3 ppm and methylene carbons at δ 41.8 ppm iucr.org.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Vinylic (CH) | 5.5 – 7.0 | Doublet or multiplet |

| Methylene (CH₂) | 2.0 – 3.5 | Singlet or multiplet |

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 – 210 |

| Vinylic (CH) | 130 – 150 |

| Methylene (CH₂) | 30 – 50 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and establishing connectivity, especially in complex or strained ring systems like this compound.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H scalar couplings, allowing for the identification of protons that are vicinal (separated by three bonds) or geminal. For this compound, a COSY spectrum would confirm the connectivity between the vinylic proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon signals based on their attached protons. This is crucial for assigning the specific carbon environments in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining through-space proximity, NOESY can also provide stereochemical information in cyclic systems if certain proton-proton distances are within the effective range of the NOE.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing fingerprints of functional groups and structural motifs.

Infrared (IR) Spectroscopy Applications

IR spectroscopy is highly effective for identifying the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, key absorptions would be expected from:

Carbonyl Group (C=O): As an α,β-unsaturated ketone, the C=O stretching vibration is expected to appear in the region of 1670–1700 cm⁻¹. The conjugation with the double bond typically lowers this frequency compared to a saturated ketone.

Carbon-Carbon Double Bond (C=C): The stretching vibration of the C=C bond in the ring is typically observed in the 1600–1650 cm⁻¹ region. Its exact position can be influenced by ring strain and conjugation.

C-H Stretching: The sp² hybridized vinylic C-H bonds would show stretching vibrations typically above 3000 cm⁻¹, while the sp³ hybridized methylene C-H bonds would appear below 3000 cm⁻¹.

Studies on related cyclobutane (B1203170) and cyclobutene systems highlight the utility of IR spectroscopy in identifying characteristic ring vibrations and functional group absorptions dtic.milrsc.orgresearchgate.netacs.orgacs.orgrsc.org. For instance, a cyclobutene-1,2-dione derivative shows a strong carbonyl absorption around 1792 cm⁻¹ researchgate.net.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |

| C=O (conjugated) | 1670 – 1700 | Carbonyl stretching |

| C=C (ring) | 1600 – 1650 | Alkene stretching |

| C-H (sp²) | > 3000 | Vinylic C-H stretching |

| C-H (sp³) | < 3000 | Methylene C-H stretching |

Raman Spectroscopy Techniques

Raman spectroscopy complements IR by detecting vibrational modes that are Raman-active, typically those involving changes in polarizability during vibration. Symmetric stretching modes, such as those of C-C bonds, are often strongly Raman-active. For this compound, Raman spectroscopy would provide additional information on the C=C and C-C ring vibrations, as well as the carbonyl group. It is a valuable tool for chemical identification and structural characterization, particularly in solid or liquid states renishaw.com. While specific Raman shifts for this compound were not detailed, studies on other cyclic systems demonstrate its applicability dtic.milrsc.orgspectroscopyonline.com.

Electronic Spectroscopy for Electronic Transitions and Excited States

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For this compound, the key electronic transitions involve the π electrons of the double bond and the non-bonding (n) electrons on the oxygen atom of the carbonyl group.

n→π Transition:* The non-bonding electrons on the oxygen atom can be excited to the antibonding π* orbital of the carbonyl group. This transition is typically weak and occurs at longer wavelengths (lower energy). For simple ketones, this absorption is often observed around 270–300 nm .

π→π Transition:* The π electrons of the C=C double bond can be excited to the antibonding π* orbital. In conjugated systems like α,β-unsaturated ketones, this transition is generally stronger and occurs at shorter wavelengths than the n→π* transition, but the conjugation with the carbonyl group shifts it to longer wavelengths compared to an isolated alkene. For conjugated enones, π→π* transitions are often observed in the 200–250 nm range, with extended conjugation pushing this further into the visible spectrum.

Studies on related compounds like cyclopentenone and cyclohexenone show UV-Vis absorptions in the 200-300 nm range, with specific transitions dependent on conjugation and substitution nih.govrsc.orgresearchgate.net. The strained nature of the cyclobutene ring might also influence these electronic transitions.

Expected Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) | Expected Intensity | Assignment |

| n→π | 270 – 310 | Weak | Carbonyl n to π |

| π→π | 200 – 250 | Strong | C=C π to π (conjugated) |

Compound Name List

this compound

cyclobut-2-en-1-one

cyclobutenone

cyclobutane-1,2-dione

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study electronic transitions within molecules. For conjugated systems like this compound, UV-Vis spectroscopy provides insights into the π-electron system and the carbonyl group.

Unsaturated carbonyl compounds, such as this compound, typically exhibit two principal absorption bands in the UV-Vis spectrum:

n→π* transition: This transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital of the C=O bond. These transitions are generally weak and occur at longer wavelengths (lower energy), typically in the range of 270-300 nm for simple ketones.

π→π* transition: This transition involves promoting an electron from the bonding π orbital of the C=C double bond (or the conjugated C=O bond) to the antibonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths (higher energy) than n→π* transitions.

Phosphorescence Excitation and Cavity Ringdown Absorption Spectroscopy

These techniques probe lower-energy electronic transitions, particularly those involving triplet states and weak absorption bands.

Phosphorescence Excitation Spectroscopy: This method is used to identify and characterize triplet states (T1) of molecules. It involves exciting the sample with light and detecting the emitted phosphorescence. For conjugated enones, the lowest triplet state is often a ³(n,π) state. While direct phosphorescence excitation data for this compound was not found, studies on related compounds like 2-cyclopenten-1-one (B42074) have utilized this technique. For 2-cyclopenten-1-one, the T₁ ← S₀ transition (³(n,π)) was observed near 385 nm, with the origin band at 25,963.55 cm⁻¹ researchgate.net. This suggests that similar low-energy triplet transitions might be observable for this compound.

Cavity Ringdown Absorption Spectroscopy (CRAS): CRAS is a highly sensitive technique for measuring weak absorption. It has been applied to study the ³(n,π) transitions of cyclic enones. For 2-cyclopenten-1-one, CRAS spectra recorded near 385 nm revealed a weak band system (ε < 1 M⁻¹ cm⁻¹) attributed to the T₁ ← S₀ electronic transition researchgate.net. Similarly, CRAS has been used for 2-cyclohexen-1-one (B156087), with its S₁(n,π) ← S₀ band system observed in the 360-380 nm range nih.gov. These studies demonstrate the utility of CRAS in characterizing the low-intensity electronic transitions of cyclic enones, including those involving triplet states.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of organic compounds through their fragmentation patterns.

For this compound, the molecular formula is C₄H₄O, giving a nominal molecular weight of 68 g/mol . Electron ionization (EI) mass spectrometry is a common method for such compounds. During EI, molecules are bombarded with energetic electrons, leading to ionization and fragmentation. The molecular ion ([M]⁺) peak provides the molecular weight. Subsequent fragmentation pathways are characteristic of the molecule's structure.

For cyclobutenones, common fragmentation pathways can include:

Loss of carbon monoxide (CO): This is a characteristic fragmentation for cyclic ketones.

Ring opening or cleavage: The strained four-membered ring can undergo various bond cleavages.

While specific fragmentation data for this compound was not directly found, studies on related compounds offer insights. For instance, 3-cyclobutene-1,2-dione (B1210473) shows fragmentation patterns with peaks at m/z 54 ([M-CO]⁺) and m/z 26 ([M-2CO]⁺) researchgate.net. Cyclobutanone (B123998) (C₄H₆O, MW 70) shows a molecular ion peak at m/z 70 and characteristic fragments like m/z 42 ([C₃H₆]⁺) and m/z 28 ([C₂H₄]⁺) nist.govnist.gov. It is reasonable to expect that this compound would exhibit a molecular ion peak at m/z 68, along with fragments resulting from the loss of CO or other characteristic cleavages of the cyclobutene ring.

Table 1: Expected Mass Spectrometry Fragmentation Pattern for this compound

| Ion Type | m/z (Nominal) | Proposed Fragmentation Pathway |

| Molecular Ion | 68 | [C₄H₄O]⁺ |

| Loss of CO | 40 | [C₃H₄]⁺ |

| Ring Cleavage | 40 | [C₃H₄]⁺ |

| Further Fragment | 28 | [C₂H₄]⁺ |

Note: Specific fragmentation patterns can vary depending on the ionization method and experimental conditions.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and molecular conformation.

For this compound, X-ray crystallography would reveal the planarity or puckering of the cyclobutene ring and the geometry around the carbonyl and double bond functionalities. The strained nature of the four-membered ring is expected to influence bond lengths and angles compared to acyclic or larger ring systems.

While specific crystallographic data for this compound was not found in the provided search results, studies on related cyclobutene derivatives offer valuable context. For example, the dimer of cyclobutene-1,2-dicarboxylic acid dimethyl ester was found to be tetragonal with specific unit cell parameters iucr.org. Another study on a cyclobutene derivative showed bond lengths such as C=C at 1.352(3) Å and C=O at 1.230(3) Å, indicating typical double bond character, and a ring puckering angle of 13.0(4)° researchgate.net. Theoretical studies on cyclobutenone itself suggest it is not undergoing ring-puckering tunneling, implying a relatively stable, possibly planar or near-planar, structure in the ground state nih.gov. The precise experimental determination of these parameters through X-ray crystallography is essential for a complete structural understanding.

Table 2: Potential Crystallographic Parameters for this compound (Illustrative, based on related compounds)

| Parameter | Value (Illustrative) | Unit | Notes |

| Space Group | Monoclinic/Tetragonal | - | Determined by crystal symmetry |

| Unit Cell a | ~5.8 - 7.1 | Å | Dependent on crystal packing |

| Unit Cell b | ~18.0 | Å | Dependent on crystal packing |

| Unit Cell c | ~8.3 - 33.4 | Å | Dependent on crystal packing |

| Unit Cell β | ~106.5 | ° | For monoclinic systems |

| C=O Bond Length | ~1.23 | Å | Typical for ketones |

| C=C Bond Length | ~1.35 | Å | Typical for alkenes |

| C-C Single Bond | ~1.53 - 1.57 | Å | Indicative of ring strain |

| Ring Puckering | < 15° | ° | Expected due to ring strain |

Note: These values are illustrative, derived from related cyclobutene structures, and would need experimental verification for this compound.

Compound List

this compound

2-Cyclopenten-1-one

2-Cyclohexen-1-one

Cyclobutanone

3-Cyclobutene-1,2-dione

Naphtho[b]cyclobutene

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

Cyclobutane

1-methyl-cyclobutene

3,4-bis(methylene)cyclobutene

Strategic Applications of 2 Cyclobutene 1 One in Complex Organic Synthesis

2-Cyclobutene-1-one as a Versatile Synthon for Molecular Scaffolds

The utility of this compound and its derivatives as versatile synthons is rooted in their ability to serve as precursors to a wide array of molecular frameworks. Their strained four-membered ring can be strategically manipulated to build larger, more complex structures, making them invaluable in synthetic chemistry. nih.govrsc.org

The inherent ring strain of the cyclobutene (B1205218) core is not a liability but a powerful driving force for chemical transformations, enabling the synthesis of other strained molecular systems. nih.govresearchgate.net This stored energy can be released in a controlled manner to facilitate reactions that would otherwise be challenging. For instance, the [2+2] cycloaddition of olefins is a primary method for forming cyclobutane (B1203170) rings, often proceeding photochemically through a 1,4-diradical intermediate. baranlab.orgresearcher.life

A notable application is the intramolecular [2+2] cycloaddition of a ketene, derived from a carboxylic acid precursor, to generate a bicyclic cyclobutane system. This strategy was famously employed in the total synthesis of antheliolide A, where the cycloaddition created a strained nine-four-six fused ring system, leaving a carbonyl group as a handle for further functionalization. organic-chemistry.org Similarly, photochemical [2+2] cycloadditions are key steps in synthesizing complex natural products, installing multiple challenging stereocenters in a single step, as seen in the synthesis of crinipellins. nih.gov The development of methods for asymmetric synthesis has further expanded the utility of these reactions, allowing for the creation of chiral cyclobutanes with high enantioselectivity. nih.gov

This compound is an excellent substrate for assembling polycyclic and fused ring structures through various pericyclic and transition-metal-catalyzed reactions. nih.govontosight.ai Its ability to act as a dienophile in Diels-Alder reactions allows for the formation of larger cyclic structures. evitachem.com

More significantly, the thermal or photochemical electrocyclic ring-opening of cyclobutenones generates highly reactive vinylketene intermediates. nih.govresearchgate.net These intermediates can be trapped in situ by dienophiles or other unsaturated partners to construct complex polycyclic systems. nih.govresearchgate.net This reactivity has been extensively studied for synthesizing quinone derivatives, although an oxidation step is often required. nih.gov

Modern synthetic methods have further harnessed the reactivity of cyclobutenes. For example, visible-light-mediated energy-transfer catalysis has enabled the intramolecular dearomative [2+2] cycloaddition of indoles with tethered alkynes to produce cyclobutene-fused indolizidines, which are challenging to access through other means. chinesechemsoc.org This atom-economic approach creates complex, three-dimensional tetracyclic scaffolds with high yields and selectivity. chinesechemsoc.org Similarly, photochemical strategies have been developed to synthesize pyridine-fused 3D polycyclic molecules from quinolines and bicyclo[1.1.0]butanes, demonstrating the power of photocycloadditions in building molecular complexity. rsc.org

| Reaction Type | Reactants | Resulting Architecture | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular [2+2] Photocycloaddition | Alkene-tethered Enone | Fused Bicyclic System | Creates multiple stereocenters; used in crinipellin (B1207540) synthesis. | nih.gov |

| Intramolecular [2+2] Cycloaddition | Ketene Intermediate | Bridged Polycyclic System | Forms strained rings; key step in antheliolide A synthesis. | organic-chemistry.org |

| Visible-Light Dearomative [2+2] Cycloaddition | Indole (B1671886) with Tethered Alkyne | Cyclobutene-Fused Indolizidine | Atom-economic; high yield and selectivity for tetracyclic products. | chinesechemsoc.org |

| Diels-Alder Reaction | Cyclobutenone (as dienophile) and Diene | Bicyclic System | Strain-release facilitates cycloaddition. | nih.govevitachem.com |

| Thermal Ring Opening / Trapping | Substituted Cyclobutenone | Polycyclic Quinone Precursors | Proceeds via a vinylketene intermediate. | nih.gov |

Construction of Intricate Strained Ring Systems

Role in Total Synthesis of Natural Products

The unique reactivity of this compound and its derivatives has made them indispensable tools in the total synthesis of a wide range of natural products. evitachem.comnih.gov Their ability to participate in predictable and often highly stereoselective transformations allows for the efficient construction of complex carbon skeletons found in nature. nih.gov

Cyclobutane lignans (B1203133) are a class of natural products characterized by a central cyclobutane ring formed from the dimerization of two phenylpropanoid units. nih.gov Many of these compounds exhibit significant biological activities. nih.gov A direct and stereoselective method for synthesizing these structures utilizes a photoinduced electron transfer reaction. nih.govrsc.org In this approach, the head-to-head dimerization of substituted styrenes, such as E-asarone, is achieved in the presence of an organic single-electron oxidant and an electron relay additive like anthracene. nih.gov This method yields cyclobutane adducts with a trans stereochemistry and has been successfully applied to the total syntheses of the natural products magnosalin (B1245630) and pellucidin A. nih.gov This contrasts with direct photolytic methods, which often lead to the formation of meso isomers. nih.gov The strategy has also been applied to the synthesis of piperarborenines, which are lignan-like natural products, by controlling the sequential installation of two different aryl rings onto the cyclobutane core. acs.org

Polyquinanes, which are polycyclic compounds composed of fused five-membered rings, and molecules containing the bicyclo[6.3.0]undecane (5-8 fused) skeleton are challenging synthetic targets found in many sesquiterpenoid natural products. acs.orgnih.govnih.gov Cyclobutenone-based strategies have proven highly effective for accessing these frameworks. acs.orgnih.gov

A powerful method involves the addition of an alkenyllithium reagent to a cyclobutenedione derivative, such as a dialkyl squarate. acs.orgnih.gov This initiates a cascade reaction beginning with the formation of a divinylcyclobutenol intermediate, which then undergoes a low-temperature, anion-accelerated oxy-Cope rearrangement. acs.orgnih.gov The resulting bicyclo[6.3.0]undecadienone can then undergo a transannular aldol (B89426) reaction to furnish the polyquinane skeleton. acs.org This methodology was successfully applied to the total synthesis of the sesquiterpene (±)-precapnelladiene. acs.orgnih.gov Further functionalization of the enolate intermediate from the oxy-Cope rearrangement provides access to the bicyclo[6.3.0]undecane ring system itself. acs.orgnih.gov This general approach highlights the power of cyclobutenone chemistry to orchestrate complex skeletal rearrangements for the efficient synthesis of natural products like asteriscanolide. nih.govresearchgate.net

Synthesis of Cyclobutane-Containing Lignans and Analogues

Preparation of Functionalized Molecules for Advanced Research

Beyond total synthesis, this compound is a valuable starting material for the preparation of novel, highly functionalized molecules with potential applications in medicinal chemistry and materials science. evitachem.comresearchgate.net The combination of its strained ring and electrophilic enone system allows for the introduction of diverse functional groups with high degrees of control. nih.govnih.gov

Recent advances have focused on the enantioselective functionalization of cyclobutenones. For instance, sequential 1,4-conjugate addition, trapping, and cross-coupling reactions can produce a wide array of chiral 2,3-disubstituted cyclobutanones. nih.gov This strategy provides a synthetic handle for further transformations and has been used to synthesize several gem-dimethylcyclobutane-containing natural products. nih.gov

Access to Diverse Functionalized Cyclobutene and Cyclobutane Derivatives

The inherent reactivity of this compound allows for its transformation into a wide array of functionalized cyclobutene and cyclobutane derivatives through various synthetic strategies. These derivatives are valuable intermediates in the synthesis of natural products and other biologically active molecules. nih.gov

One of the key reactions of this compound is conjugate addition. The electron-deficient nature of the double bond, due to the adjacent carbonyl group, makes it susceptible to attack by nucleophiles. This reaction is a powerful tool for introducing a wide range of substituents at the 3-position of the cyclobutane ring. For instance, the conjugate addition of organometallic reagents, such as organocuprates, to cyclobutenones can generate enolates, which can then be trapped by electrophiles to create highly substituted cyclobutanones with excellent stereocontrol. nih.govbeilstein-journals.org

Tandem reactions starting from cyclobutene derivatives provide an efficient pathway to complex cyclobutane structures. For example, a cobalt-catalyzed tandem process involving a [2+2] cycloaddition followed by an enantioselective hydrovinylation can transform simple enynes and ethylene (B1197577) into complex cyclobutanes featuring all-carbon quaternary centers. nih.gov While not starting directly from this compound, this highlights the utility of the cyclobutene scaffold in constructing densely functionalized four-membered rings.

Furthermore, radical cascade reactions have been developed for the direct functionalization of cyclobutane skeletons to yield highly substituted cyclobutene derivatives. A copper-catalyzed radical cascade reaction of simple cyclobutanes can lead to the formation of diaminated, disulfonylated, and tribrominated cyclobutene derivatives through the cleavage of multiple C-H bonds. rsc.org These methods provide access to functionalized cyclobutenes that are otherwise difficult to synthesize.

Below is a table summarizing selected methods for the synthesis of functionalized cyclobutene and cyclobutane derivatives.

| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Product Type | Ref. |

| Cyclobutenone | Conjugate Addition | Organocuprates, Organozinc reagents | 3-Substituted Cyclobutanones | nih.govbeilstein-journals.org |

| 1,3-Enyne and Ethylene | Tandem [2+2] Cycloaddition/Hydrovinylation | Cobalt catalyst, Phosphinooxazoline ligands | Functionalized Vinylcyclobutanes | nih.gov |

| Cyclobutane | Radical Cascade Reaction | Copper catalyst, NFSI | Diaminated/Disulfonylated/Tribrominated Cyclobutenes | rsc.org |

| Cyclopent-2-enone derivative | Tandem Photochemical Transformation/Allylic Substitution | Brønsted acid | Highly functionalized E-alkylidenecyclobutanes | researchgate.net |

Synthesis of Azaheterocycles and Heterocyclic Analogues

The strained ring and inherent functionality of this compound and its derivatives make them valuable precursors for the synthesis of various heterocyclic compounds, including azaheterocycles. These heterocyclic motifs are prevalent in pharmaceuticals and natural products.

One strategy involves the use of cyclobutane-fused heteroaromatics. These can be synthesized and then undergo reactions to form more complex polycyclic systems. For example, cyclobutane-fused quinolones can react with olefins in cycloaddition reactions to generate polycyclic ring systems containing a heteroaromatic ring. fiveable.me

Another approach is the visible-light-mediated intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes. This method allows for the synthesis of cyclobutene-fused indolizidines, which are challenging to access through other means. chinesechemsoc.org The reaction proceeds with high yields and selectivity, offering a powerful tool for the construction of complex azaheterocycles.

Furthermore, C-H activation strategies have been developed for the synthesis of N-amino azaheterocycles. For instance, the Rh(III)-catalyzed coupling of N-Boc hydrazones with diazodiesters can provide access to N-amino isoquinolin-3-ones. acs.org While not directly starting from this compound, the underlying principles of constructing fused ring systems can be applied to derivatives obtained from it. The rearrangement of isoxazoline-5-spirocycloalkane compounds also presents a pathway to various azaheterocycles. thieme-connect.com

The following table presents examples of synthetic routes to azaheterocycles and heterocyclic analogues from cyclobutene-related starting materials.

| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Product Type | Ref. |

| Cyclobutane-fused quinolones | Cycloaddition | Olefins | Polycyclic heteroaromatics | fiveable.me |

| Indole/Pyrrole with tethered alkyne | Visible-light-mediated intramolecular [2+2] cycloaddition | Iridium photosensitizer | Cyclobutene-fused indolizidines | chinesechemsoc.org |

| N-Boc hydrazones | Rh(III)-catalyzed C-H activation/coupling | [Cp*RhCl₂]₂, AgSbF₆ | N-Amino isoquinolin-3-ones | acs.org |

| Isoxazoline-5-spirocycloalkanes | Rearrangement | Not specified | Various azaheterocycles | thieme-connect.com |

Material Science Applications Focused on Synthetic Design

The unique structural features of this compound and its derivatives have garnered interest in the field of material science. The strained four-membered ring can be strategically incorporated into polymers to influence their properties, leading to the development of novel materials with specific architectures and functionalities.

Development of Materials with Specific Structural Properties through Cyclobutenone Intermediates

The incorporation of the cyclobutane or cyclobutene motif into the polymer backbone can impart unique structural properties to the resulting materials. Cyclobutane-containing building blocks are considered semi-rigid, bridging the gap between flexible aliphatic chains and rigid aromatic counterparts. und.edu This unique blend of rigidity and processability makes them valuable for designing novel polymers and other materials. und.edu

For example, polymers derived from benzocyclobutene (BCB) monomers exhibit high thermal stability and low dielectric constants, making them suitable for applications in microelectronics. scispace.com The thermal ring-opening of the BCB unit to a reactive o-quinodimethane intermediate allows for cross-linking without the release of volatile byproducts, which is a significant advantage in thin-film applications. scispace.com

Furthermore, cyclobutane-containing dicarboxylic acids, which can be synthesized via [2+2] photocycloaddition reactions, serve as building blocks for polyesters and polyamides. und.edu The properties of these polymers, such as their thermal stability and mechanical strength, can be tuned by modifying the structure of the cyclobutane diacid monomer. und.edu For instance, the synthesis of trans-1,3-cyclobutane dimethanol (CBDO-1) from trans-cinnamic acid provides a versatile, phenol-free building block for polyesters with a range of glass transition and decomposition temperatures. und.edu

The development of such materials with specific structural properties derived from cyclobutenone intermediates showcases the potential of this class of compounds in advanced materials design.

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthesis Methodologies for 2-Cyclobutene-1-one and Derivatives

The synthesis of chiral cyclobutenones remains a significant challenge, with ongoing efforts to develop highly enantioselective methods. Recent advancements suggest a move towards catalytic approaches that can precisely control stereochemistry.

Exploration of Unconventional Catalytic Systems for Enhanced Reactivity and Selectivity

Beyond traditional methods, researchers are investigating unconventional catalytic systems to unlock new reactivity and improve selectivity in cyclobutenone transformations.

Integration of Flow Chemistry and Automation in Scalable Syntheses

The adoption of flow chemistry and automation is critical for improving the efficiency, safety, and scalability of cyclobutenone synthesis.

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

Understanding the intricate reaction mechanisms of cyclobutenones is crucial for rational design and optimization of synthetic strategies.

Discovery of Novel Reactivity Modes and Unexplored Transformation Pathways

The strained nature of the cyclobutenone core suggests untapped potential for novel chemical transformations.

Bioorthogonal Chemistry Applications of Cyclobutenone Derivatives

Cyclobutenone derivatives are emerging as valuable tools in bioorthogonal chemistry and chemical biology due to their unique reactivity profiles.

Compound List:

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for synthesizing 2-Cyclobutene-1-one in a laboratory setting?

- Answer : A common approach involves [2+2] cycloaddition reactions under photochemical conditions, followed by selective oxidation. For instance, ethylene and ketene precursors can be irradiated to form the cyclobutene ring. Reaction conditions (e.g., wavelength, solvent polarity) must be optimized to minimize side products like dimerization . Characterization via NMR (¹H, ¹³C) and IR spectroscopy is critical to confirm the product’s strained cyclic ketone structure and purity .

Q. How can researchers validate the molecular structure and electronic properties of this compound?

- Answer : Combine spectroscopic and computational methods:

- Spectroscopy : Compare experimental NMR chemical shifts (e.g., carbonyl peak near 200 ppm in ¹³C NMR) with theoretical predictions from density functional theory (DFT) .

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak at m/z 68.026 (monoisotopic mass) .

- X-ray Crystallography : Resolve bond angles (e.g., ~80° for the cyclobutene ring) to confirm strain and geometry .

Q. What are the key stability considerations for handling this compound in experimental workflows?

- Answer : The compound’s ring strain and electron-deficient carbonyl group make it prone to thermal or nucleophilic ring-opening. Storage at low temperatures (-20°C) in inert atmospheres (argon) is recommended. Monitor decomposition via gas chromatography (GC) or differential scanning calorimetry (DSC) to identify safe operational thresholds .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Answer : Divergent results (e.g., in Diels-Alder reaction rates) may arise from solvent effects or competing pathways. Perform controlled kinetic studies using stopped-flow techniques to isolate variables. Cross-validate findings with computational models (e.g., transition state analysis via Gaussian) to reconcile discrepancies .

Q. What strategies optimize the regioselectivity of this compound in cycloaddition reactions?

- Answer : Modify reaction conditions to favor either suprafacial or antarafacial pathways:

- Electron-deficient dienophiles : Use Lewis acids (e.g., BF₃) to polarize the carbonyl group, enhancing electrophilicity.

- Steric effects : Introduce bulky substituents to direct attack at less hindered positions .

- Solvent tuning : Polar aprotic solvents (e.g., DMF) stabilize dipolar transition states, improving selectivity .

Q. How can computational chemistry predict novel applications of this compound in materials science?

- Answer : Perform DFT calculations to:

- Simulate ring-opening polymerization energetics for designing strain-driven polymers.

- Model charge-transfer complexes with aromatic systems (e.g., graphene) for semiconductor applications. Validate predictions with experimental UV-Vis and cyclic voltammetry data .

Q. What ethical and technical challenges arise when sharing experimental data on this compound derivatives with potential biomedical activity?

- Answer : Balance open science principles with privacy concerns:

- De-identification : Remove proprietary synthesis details while disclosing safety data (e.g., toxicity profiles).

- Licensing : Use CC-BY-NC licenses for public datasets, ensuring compliance with GDPR for clinical collaborations .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |